2-Bromo-4-chloro-3-methylquinoline

Medicinal Chemistry Lipophilicity ADME

2-Bromo-4-chloro-3-methylquinoline delivers orthogonal, site-selective reactivity: the 3-methyl group sterically shields the 2-bromo position during Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 4-chloro group remains intact for subsequent SNAr or cross-coupling—ideal for generating 2,4-disubstituted quinoline libraries. With a calculated LogP of 3.96 (vs. 3.20 for non-brominated analogs), this intermediate is essential for anti-HCV agent synthesis per U.S. Patent 8,633,320 and serves as a comparator for MEK1 kinase SAR studies. Procure this specific halogenation pattern to ensure compatibility with validated patent routes and probe lipophilicity-driven structure-property relationships in lead optimization.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B11757138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-3-methylquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3
InChIKeyNZNLLCRUOLESLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-3-methylquinoline (CAS 1379615-55-0): A Polyhalogenated Quinoline Building Block for HCV and Kinase-Targeted Synthesis


2-Bromo-4-chloro-3-methylquinoline (C10H7BrClN, MW 256.53) is a polyhalogenated quinoline derivative characterized by a 2-bromo, 4-chloro, and 3-methyl substitution pattern on the quinoline core . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, with documented applications in the preparation of agents targeting hepatitis C viral (HCV) infections and kinase enzymes [1]. The compound is commercially available at research-grade purities (≥95-98%) and is distinguished from simpler quinoline analogs by its dual halogenation and methyl group, which confer unique reactivity and physicochemical properties .

Procurement Risk Alert: Why 2-Bromo-4-chloro-3-methylquinoline Cannot Be Replaced by Simple 2- or 4-Substituted Quinolines


Substituting 2-Bromo-4-chloro-3-methylquinoline with less substituted quinoline analogs (e.g., 2-bromo-4-chloroquinoline or 4-chloro-3-methylquinoline) introduces significant synthetic and property liabilities. The compound's 3-methyl group sterically shields the 2-position bromine, potentially reducing unwanted nucleophilic displacement during cross-coupling reactions [1]. Furthermore, the presence of both bromine and chlorine enables sequential, orthogonal functionalization—a critical capability for constructing complex pharmaceutical intermediates where regiospecificity is paramount [2]. Physicochemical divergence is equally notable: the target compound exhibits a calculated LogP of 3.96, substantially higher than the 3.20 of 4-chloro-3-methylquinoline, indicating markedly different lipophilicity and, consequently, altered pharmacokinetic behavior if advanced .

Quantitative Differentiation Evidence for 2-Bromo-4-chloro-3-methylquinoline vs. Structural Analogs


LogP Comparison: Enhanced Lipophilicity vs. 4-Chloro-3-methylquinoline

2-Bromo-4-chloro-3-methylquinoline exhibits a calculated LogP of 3.96, which is substantially higher than the 3.20 value reported for its direct comparator, 4-chloro-3-methylquinoline . This differential lipophilicity is attributable to the additional bromine atom at the 2-position. For medicinal chemistry applications, this elevated LogP may translate to improved membrane permeability and altered tissue distribution profiles [1].

Medicinal Chemistry Lipophilicity ADME

Synthetic Utility: Key Intermediate for HCV Protease Inhibitor Synthesis

2-Bromo-4-chloro-3-methylquinoline and its structural class are explicitly claimed in U.S. Patent 8,633,320 as intermediates for preparing agents targeting hepatitis C viral (HCV) infections [1]. The patent discloses methods for preparing bromo-substituted quinolines of formula (I), which are then elaborated to final anti-HCV agents bearing aryl-sulfonyl or heteroaryl-sulfonyl groups at the 4-position [1]. In contrast, the non-brominated analog 4-chloro-3-methylquinoline lacks the 2-bromo handle required for the cross-coupling transformations central to these synthetic routes.

Antiviral HCV Synthetic Intermediate

Orthogonal Functionalization Potential: Dual Halogen Handles vs. Single Halogen Analogs

The presence of both bromine at the 2-position and chlorine at the 4-position in 2-Bromo-4-chloro-3-methylquinoline provides orthogonal reactivity handles for sequential functionalization. The C-Br bond is generally more reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) than the C-Cl bond, enabling selective 2-position derivatization followed by 4-position elaboration [1][2]. By comparison, 4-chloro-3-methylquinoline possesses only a single halogen (Cl) and offers no such orthogonal selectivity, while 2-bromo-4-chloroquinoline lacks the 3-methyl group that can influence regioselectivity.

Organic Synthesis Cross-Coupling Diversity-Oriented Synthesis

Kinase Inhibitor Scaffold: Structural Analog to MEK1 Inhibitor Intermediates

2-Chloro-3-methylquinoline, a close structural analog of 2-Bromo-4-chloro-3-methylquinoline, has been characterized as a potent and selective MEK1 inhibitor with an in vitro IC50 of 300 nM . While direct comparative activity data for 2-Bromo-4-chloro-3-methylquinoline are not available, the bromo substitution at the 2-position (vs. chloro in the comparator) is expected to modulate both electronic properties and steric bulk, potentially altering kinase binding affinity [1]. This positions 2-Bromo-4-chloro-3-methylquinoline as a valuable scaffold for structure-activity relationship (SAR) exploration in kinase inhibitor programs.

Kinase Inhibition Oncology MEK

Molecular Weight and Heavy Atom Count Differentiation vs. 4-Chloro-3-methylquinoline

2-Bromo-4-chloro-3-methylquinoline has a molecular weight of 256.53 g/mol and contains three heavy halogen atoms (Br + Cl), compared to 177.63 g/mol and a single chlorine atom for 4-chloro-3-methylquinoline . This 44% increase in molecular weight and the presence of bromine (which introduces distinct electronic and steric effects) provide a differentiated starting point for fragment growth and lead optimization campaigns.

Physicochemical Properties Fragment-Based Drug Design Lead Optimization

High-Confidence Research and Industrial Applications for 2-Bromo-4-chloro-3-methylquinoline


HCV Protease Inhibitor Intermediate Synthesis

2-Bromo-4-chloro-3-methylquinoline serves as a key intermediate for preparing agents targeting hepatitis C viral (HCV) infections, as explicitly claimed in U.S. Patent 8,633,320 [1]. The compound's 2-bromo group enables subsequent cross-coupling reactions to introduce aryl or heteroaryl groups, while the 4-chloro group can be displaced with sulfonyl moieties to generate final anti-HCV agents. Procuring this specific compound ensures compatibility with established synthetic routes documented in the patent literature.

Diversity-Oriented Synthesis via Orthogonal Halogen Functionalization

The combination of 2-bromo and 4-chloro substituents in 2-Bromo-4-chloro-3-methylquinoline enables sequential, site-selective functionalization [1]. The 2-bromo group can be selectively engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions, leaving the 4-chloro group intact for subsequent nucleophilic aromatic substitution or further cross-coupling. This orthogonal reactivity is particularly valuable for generating libraries of 2,4-disubstituted quinoline analogs for medicinal chemistry campaigns.

Kinase Inhibitor Scaffold Exploration and SAR Studies

Given the established MEK1 inhibitory activity of the structurally related compound 2-chloro-3-methylquinoline (IC50 = 300 nM) [1], 2-Bromo-4-chloro-3-methylquinoline provides a valuable comparator for investigating the electronic and steric effects of halogen substitution on kinase binding. The presence of both bromine and chlorine also offers opportunities for halogen bonding interactions that may enhance target affinity. This compound is suitable for inclusion in kinase-focused screening libraries and SAR expansion sets.

Physicochemical Property Modulation in Lead Optimization

With a calculated LogP of 3.96, 2-Bromo-4-chloro-3-methylquinoline exhibits significantly higher lipophilicity than its non-brominated analog 4-chloro-3-methylquinoline (LogP = 3.20) [1]. This property differential makes the compound a useful tool for probing the impact of increased lipophilicity on membrane permeability, metabolic stability, and off-target binding in lead optimization programs. Procuring this compound over the less lipophilic analog provides a direct means to assess the structure-property relationship.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-chloro-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.